1,1-Dibromopropan-2-ol
CAS No.: 62872-25-7
Cat. No.: VC19421147
Molecular Formula: C3H6Br2O
Molecular Weight: 217.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62872-25-7 |
|---|---|
| Molecular Formula | C3H6Br2O |
| Molecular Weight | 217.89 g/mol |
| IUPAC Name | 1,1-dibromopropan-2-ol |
| Standard InChI | InChI=1S/C3H6Br2O/c1-2(6)3(4)5/h2-3,6H,1H3 |
| Standard InChI Key | IHGHFMVCCDYILJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(Br)Br)O |
Introduction
Structural and Chemical Properties
Molecular Configuration and Isomerism
1,1-Dibromopropan-2-ol (C₃H₆Br₂O) belongs to the family of brominated alcohols, sharing a molecular framework with isomers such as 1,3-dibromopropan-2-ol and 2,3-dibromopropan-1-ol . The compound’s chiral center at the second carbon introduces stereochemical complexity, potentially yielding enantiomers with distinct reactivity. Unlike its 1,3-dibromo counterpart, which features bromines on terminal carbons, the 1,1-substitution pattern in this compound creates a unique electronic environment due to the proximity of the bromine atoms to the hydroxyl group.
Physicochemical Characteristics
While specific data for 1,1-dibromopropan-2-ol are unavailable, analogous compounds provide insights. For example, 2,3-dibromopropan-1-ol exhibits a boiling point of 219°C, a density of 2.120 g/cm³ at 20°C, and solubility in polar solvents like water (50–100 g/L) and ethanol . The 1,1-substitution likely reduces solubility compared to terminal dibromo isomers due to increased steric hindrance.
Synthetic Pathways and Reactivity
Synthesis from Propanol Derivatives
The synthesis of 1,1-dibromopropan-2-ol may involve bromination of propan-2-ol under controlled conditions. For instance, 1,3-dibromopropan-2-ol is synthesized via bromination of glycerol derivatives , suggesting that similar strategies could be adapted for 1,1-dibromo analogs. A plausible route could involve:
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Epoxidation: Formation of a propylene oxide intermediate.
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Ring-opening bromination: Reaction with HBr to introduce bromine atoms.
Reactivity in Organic Transformations
Brominated alcohols are pivotal in nucleophilic substitution reactions. For example, 1,3-dibromopropan-2-ol undergoes acylations with acyl chlorides to form intermediates for triglyceride synthesis . Similarly, 1,1-dibromopropan-2-ol could participate in:
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Esterification: Reaction with carboxylic acids to generate brominated esters.
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Elimination: Dehydrobromination to form α,β-unsaturated carbonyl compounds.
The compound’s dual functionality (Br and OH) enables diverse reactivity, though steric effects may limit reaction rates compared to less hindered isomers.
Biological and Toxicological Considerations
Toxicity Profile
Although direct toxicity data for 1,1-dibromopropan-2-ol are lacking, related compounds exhibit significant hazards. 2,3-Dibromopropan-1-ol causes dermal and forestomach tumors in rodents at doses ≥88 mg/kg . The 1,1-isomer’s metabolic pathway might involve epoxide intermediates, analogous to 2,3-dibromopropan-1-ol’s conversion to 3-bromo-1,2-propane epoxide , which could confer genotoxic potential.
Industrial and Research Applications
Intermediate in Specialty Chemical Synthesis
1,1-Dibromopropan-2-ol could serve as a precursor for:
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Flame retardants: Brominated compounds are widely used in polymers and textiles.
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Pharmaceuticals: Chiral building blocks for drug synthesis, leveraging its stereocenter.
Analytical Challenges
The compound’s detection and quantification would likely employ gas chromatography with electron capture or mass spectrometry, as demonstrated for 2,3-dibromopropan-1-ol .
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